molecular formula C8H13NO B14328529 2-Methoxyhept-2-enenitrile CAS No. 99765-35-2

2-Methoxyhept-2-enenitrile

Cat. No.: B14328529
CAS No.: 99765-35-2
M. Wt: 139.19 g/mol
InChI Key: RQHKODCQHPCJNM-UHFFFAOYSA-N
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Description

2-Methoxyhept-2-enenitrile is an organic compound with the molecular formula C8H13NO It is characterized by the presence of a methoxy group (-OCH3) and a nitrile group (-CN) attached to a heptene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyhept-2-enenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyhept-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing nitriles to amines.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products

    Oxidation: Produces oxides and carboxylic acids.

    Reduction: Yields primary amines.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxyhept-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxyhept-2-enenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can undergo substitution reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyhept-2-enenitrile is unique due to the presence of both a methoxy and a nitrile group, which confer distinct chemical reactivity and potential applications compared to other similar compounds. Its dual functional groups allow for a wider range of chemical transformations and interactions.

Properties

CAS No.

99765-35-2

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2-methoxyhept-2-enenitrile

InChI

InChI=1S/C8H13NO/c1-3-4-5-6-8(7-9)10-2/h6H,3-5H2,1-2H3

InChI Key

RQHKODCQHPCJNM-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C(C#N)OC

Origin of Product

United States

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